![molecular formula C12H14N2O2 B2724312 ethyl 3-amino-5-methyl-1H-indole-2-carboxylate CAS No. 296264-25-0](/img/structure/B2724312.png)
ethyl 3-amino-5-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C12H14O2N2 . It is an indole derivative, and indole ring systems are important building blocks or intermediates in the synthesis of many pharmaceutical agents .
Molecular Structure Analysis
The molecular structure of ethyl 3-amino-5-methyl-1H-indole-2-carboxylate can be represented by the formula C12H14O2N2 . The indole skeleton in this compound has a benzene ring fused to a pyrrole ring .Scientific Research Applications
Cancer Treatment
Indole derivatives, such as ethyl 3-amino-5-methyl-1H-indole-2-carboxylate, have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .
Antimicrobial Applications
Indole derivatives have been used in the treatment of various microbial infections . Their unique chemical structure allows them to interact with microbial cells in a way that can inhibit their growth and proliferation .
Treatment of Disorders
Indole derivatives have been used in the treatment of different types of disorders in the human body . This includes a wide range of conditions, from neurological disorders to metabolic diseases .
Synthesis of Oxazino [4,3-a]indoles
Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate can be used as a reactant for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions . These compounds have a wide range of potential applications in medicinal chemistry .
Preparation of Indolecarboxamides
This compound can also be used as a reactant for the preparation of indolecarboxamides, which are known to act as cannabinoid CB1 receptor antagonists . This makes them potentially useful in the treatment of conditions such as pain, obesity, and various neurological disorders .
Preparation of Indole-3-propionic Acids
Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate can be used as a reactant for the preparation of indole-3-propionic acids . These compounds have anti-inflammatory and analgesic properties, making them potentially useful in the treatment of conditions such as arthritis and other inflammatory diseases .
Preparation of Antihypertriglyceridemic Agents
This compound can be used in the preparation of N-(benzoylphenyl)-1H-indole-2-carboxamides, which are potent antihypertriglyceridemic agents . These agents can be used in the treatment of conditions such as hypertriglyceridemia, a condition characterized by high levels of triglycerides in the blood .
Antiproliferative Agent Against Human Leukemia Cells
Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate can be used in the preparation of an antiproliferative agent against human leukemia K562 cells . This suggests potential applications in the treatment of certain types of leukemia .
Future Directions
properties
IUPAC Name |
ethyl 3-amino-5-methyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)11-10(13)8-6-7(2)4-5-9(8)14-11/h4-6,14H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKHWBBDIZIBLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-amino-5-methyl-1H-indole-2-carboxylate |
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